Tamra-peg2-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tamra-peg2-NH2 is a dye derivative of tetramethylrhodamine (TAMRA) containing two polyethylene glycol (PEG) units and an amino group (NH2). This compound is widely used in various scientific research applications due to its fluorescent properties and ability to form covalent bonds with carboxyl groups through condensation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tamra-peg2-NH2 is synthesized by attaching two polyethylene glycol units to the tetramethylrhodamine core. The amino group is introduced to the PEG chain, allowing it to react with carboxyl groups to form stable covalent bonds. The synthesis involves the following steps:
PEGylation: The PEG units are attached to the tetramethylrhodamine core through a series of chemical reactions.
Amination: The amino group is introduced to the PEG chain, enabling it to react with carboxyl groups.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes:
Raw Material Preparation: High-purity tetramethylrhodamine and polyethylene glycol are prepared.
Reaction Setup: The PEGylation and amination reactions are carried out in controlled environments to ensure consistency.
Purification: The final product is purified using chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tamra-peg2-NH2 undergoes several types of chemical reactions, including:
Condensation Reactions: The amino group reacts with carboxyl groups to form stable covalent bonds.
Click Chemistry: The compound can participate in copper-catalyzed azide-alkyne cycloaddition reactions.
Common Reagents and Conditions
Condensation Reactions: Common reagents include carboxyl-containing compounds, and the reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Click Chemistry: Reagents include azides and alkynes, with copper(I) as the catalyst.
Major Products Formed
The major products formed from these reactions are covalently bonded conjugates of this compound with various biomolecules or synthetic compounds.
Scientific Research Applications
Tamra-peg2-NH2 is extensively used in scientific research due to its fluorescent properties and ability to form stable covalent bonds. Some of its applications include:
Fluorescent Labeling: Used to label proteins, nucleic acids, and other biomolecules for imaging and detection.
Biosensors: Employed in the development of biosensors for detecting specific biomolecules.
Drug Delivery: Utilized in drug delivery systems to track the distribution and release of therapeutic agents.
Molecular Probes: Acts as a molecular probe in various biochemical assays to study cellular processes.
Mechanism of Action
Tamra-peg2-NH2 exerts its effects through its fluorescent properties and ability to form covalent bonds. The amino group reacts with carboxyl groups on target molecules, forming stable conjugates. The fluorescence of the tetramethylrhodamine core allows for the visualization and tracking of these conjugates in various biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
Tetramethylrhodamine (TAMRA): The parent compound of Tamra-peg2-NH2, used for similar fluorescent labeling applications.
Tamra-peg4-NH2: A similar compound with four polyethylene glycol units, offering increased solubility and flexibility.
Tamra-peg2-COOH: A derivative with a carboxyl group instead of an amino group, used for different conjugation strategies.
Uniqueness
This compound is unique due to its combination of fluorescent properties and the presence of an amino group, allowing it to form stable covalent bonds with carboxyl groups. This makes it highly versatile for various scientific research applications, including fluorescent labeling, biosensors, and drug delivery systems .
Properties
Molecular Formula |
C31H36N4O6 |
---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
5-[2-[2-(2-aminoethoxy)ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C31H36N4O6/c1-34(2)21-6-9-24-27(18-21)41-28-19-22(35(3)4)7-10-25(28)29(24)23-8-5-20(17-26(23)31(37)38)30(36)33-12-14-40-16-15-39-13-11-32/h5-10,17-19H,11-16,32H2,1-4H3,(H-,33,36,37,38) |
InChI Key |
GMRKVPYOUYBUMT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCN)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.